molecular formula C20H18FN3O3S B11467745 2-amino-7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11467745
M. Wt: 399.4 g/mol
InChI Key: RVEDUZHGCUBBSF-UHFFFAOYSA-N
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Description

2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Fusing with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through cyclization reactions.

    Functional Group Modifications: Introduction of the amino group and the methoxyphenyl substituents is carried out through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 2-AMINO-7-{3-[(2-BROMOPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The presence of the 2-fluorophenyl group in 2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H18FN3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

2-amino-7-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-7-6-11(8-16(15)27-10-12-4-2-3-5-14(12)21)13-9-17(25)23-19-18(13)28-20(22)24-19/h2-8,13H,9-10H2,1H3,(H2,22,24)(H,23,25)

InChI Key

RVEDUZHGCUBBSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC4=CC=CC=C4F

Origin of Product

United States

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